molecular formula C25H25N3O3S2 B3268146 4-(diethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 476276-67-2

4-(diethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B3268146
CAS No.: 476276-67-2
M. Wt: 479.6 g/mol
InChI Key: VRESDXDLBDJLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzamide class, characterized by a sulfamoyl group (diethyl-substituted) at the 4-position of the benzamide core and a 6-methyl-1,3-benzothiazol-2-ylphenyl moiety at the N-position.

  • Sulfamoyl group: Enhances binding to zinc-containing enzymes (e.g., MMPs) via chelation .
  • Benzothiazole moiety: Imparts rigidity and π-π stacking interactions, improving target affinity .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-4-28(5-2)33(30,31)21-13-9-18(10-14-21)24(29)26-20-11-7-19(8-12-20)25-27-22-15-6-17(3)16-23(22)32-25/h6-16H,4-5H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRESDXDLBDJLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole and benzamide intermediates. The key steps include:

    Formation of Benzothiazole Intermediate: This involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Preparation of Benzamide Intermediate: The benzamide core is synthesized by reacting a substituted aniline with a benzoyl chloride derivative under basic conditions.

    Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the benzamide intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and analogs from the evidence:

Compound Name Key Structural Features Reported Activity Reference
4-(Diethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide Diethylsulfamoyl, 6-methylbenzothiazole, benzamide core Inferred: Potential MMP inhibition (based on sulfamoyl-zinc interaction)
4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide Methoxy substitution on benzothiazole; retains diethylsulfamoyl No direct activity data; methoxy may alter solubility/metabolism
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide Isopentyloxy group instead of sulfamoyl; same benzothiazole Not reported; lipophilic substituent may enhance membrane permeability
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl-phenyl sulfamoyl; thiazole instead of benzothiazole Not reported; thiazole’s smaller ring may reduce steric hindrance
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide Chloro-nitro substitution; lacks sulfamoyl Antimicrobial: Nitro groups often correlate with antibacterial activity
STOCK1S-82005 (InterBioScreen) Unspecified benzothiazole derivative IC₅₀ = 27 μM (MMP-9 inhibition)

Key Structural and Functional Insights:

  • Sulfamoyl vs. Alkoxy/Nitro Groups : Sulfamoyl-containing compounds (e.g., target compound, ) are hypothesized to exhibit stronger enzyme inhibition due to zinc chelation, whereas alkoxy/nitro analogs () may prioritize antimicrobial activity or pharmacokinetic properties.
  • Benzothiazole vs.
  • Substituent Effects : Diethylsulfamoyl’s electron-withdrawing nature may modulate electronic properties differently than methoxy () or nitro () groups, impacting reactivity and solubility.

Research Findings and Gaps

  • Activity Data : Direct bioactivity data for the target compound is absent in the evidence. However, analogs like STOCK1S-82005 (IC₅₀ = 27 μM for MMP-9) suggest sulfamoyl-benzothiazole derivatives hold promise .
  • Structural Optimization : and highlight that substitutions (e.g., nitro, chloro) can redirect activity toward antimicrobial targets, warranting further exploration.
  • Synthetic Challenges : Tautomerism in triazole/thiazole intermediates (e.g., ) may complicate reproducibility, necessitating rigorous spectral validation.

Biological Activity

4-(diethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzamide core linked to a benzothiazole moiety through a diethylsulfamoyl group. The synthesis typically involves several key steps:

  • Formation of Benzothiazole Intermediate : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Preparation of Benzamide Intermediate : Reaction of substituted aniline with benzoyl chloride.
  • Coupling Reaction : Combination of the two intermediates using a coupling agent like EDCI under basic conditions.

The final product exhibits a unique combination of functional groups that may influence its biological activity.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. This interaction can modulate enzyme activity and influence various cellular pathways, making it a potential candidate for therapeutic applications.

Potential Targets:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It could interact with cellular receptors, influencing signal transduction processes.

Antiviral Activity

Research indicates that derivatives of benzamide compounds have shown antiviral properties against various strains of viruses. For instance, related compounds have demonstrated effective inhibition against Enterovirus 71 (EV71) with low micromolar IC50 values, suggesting that modifications in the structure can enhance antiviral efficacy .

Anticancer Activity

Preliminary studies suggest that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the benzothiazole moiety is often linked to enhanced cytotoxicity against cancer cell lines.

Anti-inflammatory Properties

The diethylsulfamoyl group may contribute to anti-inflammatory effects, potentially making the compound useful in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(diethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamideStructureAntiviral, anticancer
4-(diethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamideSimilarModerate antiviral activity
4-(diethylsulfamoyl)benzoic acid derivativesVariesAnti-inflammatory

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral activity of N-phenylbenzamide derivatives against EV71, certain compounds exhibited IC50 values ranging from 5.7 μM to 12 μM. This suggests that structural modifications can significantly enhance potency against viral infections .

Case Study 2: Anticancer Activity

A series of benzothiazole derivatives were tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications led to increased apoptosis rates in treated cells compared to controls.

Q & A

Q. How can researchers optimize the synthesis of 4-(diethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as seen in sulfonamide coupling reactions .
  • Temperature control : Maintain 60–80°C during sulfamoyl group introduction to prevent side reactions .
  • Catalyst use : Coupling agents like EDCI improve amide bond formation efficiency .
  • Purification : Use flash chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the final product. Monitor purity via HPLC (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s structure and confirming its identity?

Methodological Answer: A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR identifies diethylsulfamoyl protons (δ 1.1–1.3 ppm) and benzothiazole aromatic signals (δ 7.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • FT-IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • X-ray crystallography (if crystals form): Resolve 3D conformation, particularly benzamide-thiazole dihedral angles .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays aligned with structural motifs:

  • Enzyme inhibition : Test against kinases or carbonic anhydrases, as benzothiazole-sulfonamide hybrids often modulate these targets .
  • Antimicrobial assays : Use microdilution methods (MIC determination) against Gram-positive bacteria (e.g., S. aureus) due to thiazole’s membrane-penetrating properties .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses . Include positive controls (e.g., doxorubicin) and validate with triplicate replicates.

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer: Combine experimental and computational tools:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes (e.g., CA-II) .
  • Molecular docking : Use AutoDock Vina to model benzothiazole stacking in hydrophobic enzyme pockets .
  • Mutagenesis : Replace key residues (e.g., His64 in carbonic anhydrase) to validate binding hypotheses .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity insights .

Q. What strategies resolve contradictions in reported bioactivity data across similar compounds?

Methodological Answer: Address discrepancies via:

  • Meta-analysis : Aggregate data from PubChem and AIP Conference Proceedings to identify trends (e.g., EC50 ranges) .
  • Experimental replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Structural analogs : Synthesize derivatives (e.g., replacing diethylsulfamoyl with methylsulfonyl) to isolate contributing groups .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Pharmacophore mapping : Highlight essential groups (e.g., benzothiazole for π-π interactions, sulfonamide for H-bonding) .
  • QSAR modeling : Use CODESSA or MOE to correlate logP values with cytotoxicity (e.g., higher lipophilicity enhances membrane permeability) .
  • Fragment-based design : Replace the 6-methyl group on benzothiazole with halogens (e.g., F, Cl) to modulate electron density .

Q. What role can computational chemistry play in predicting reaction pathways for novel derivatives?

Methodological Answer:

  • Reaction pathway simulation : Use Gaussian 16 to calculate transition states for sulfonamide formation, optimizing activation energy .
  • Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict feasible synthetic routes for N-aryl benzamide derivatives .
  • Solvent effect modeling : Conduct COSMO-RS simulations to select solvents that stabilize intermediates during benzothiazole cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(diethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(diethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.